tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
InChI Key |
NZRXVNBASOFPND-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 4-aminopiperazine-1-carboxylate (Intermediate)
This intermediate is crucial for the subsequent coupling steps. A common method involves the reduction of tert-butyl 4-nitropiperazine-1-carboxylate using zinc and ammonium chloride in a tetrahydrofuran-water mixture.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-nitropiperazine-1-carboxylate |
| Reducing agents | Zinc powder, ammonium chloride |
| Solvent | Tetrahydrofuran (THF) and water |
| Temperature | Room temperature |
| Reaction time | 30 minutes |
| Yield | 83% |
| Work-up | Filtration, extraction with dichloromethane, drying over Na2SO4, concentration |
This method efficiently converts the nitro group to the amine, yielding tert-butyl 4-aminopiperazine-1-carboxylate as a key intermediate for further functionalization.
Coupling with (2S)-2-aminopropanoyl Moiety
The coupling of tert-butyl 4-aminopiperazine-1-carboxylate with (2S)-2-aminopropanoyl derivatives is typically achieved using carbodiimide-mediated amide bond formation. The reaction employs coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
| Parameter | Details |
|---|---|
| Reactants | tert-butyl 4-aminopiperazine-1-carboxylate, (2S)-2-aminopropanoic acid derivative |
| Coupling agents | EDC·HCl, HOBt |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dry dichloromethane (DCM) |
| Temperature | Room temperature (approx. 20°C) |
| Reaction time | Overnight (approx. 12-16 hours) |
| Yield | Up to 88% |
| Purification | Column chromatography |
This method provides high yields of the target compound with retention of stereochemistry and minimal side reactions.
Alternative Coupling Conditions
Other reported methods include the use of N-Boc protected piperazine derivatives and triethylamine in acetonitrile at low temperatures to enhance product formation. These conditions help in controlling the reaction rate and improving purity.
Palladium-Catalyzed Amination
In some advanced synthetic schemes, palladium-catalyzed amination reactions are employed to introduce complex substituents on the piperazine ring. For example, reactions using potassium carbonate, palladium diacetate, and BINAP ligand in toluene at elevated temperatures (20–130°C) facilitate the formation of substituted piperazine derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Palladium diacetate |
| Ligand | 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Potassium carbonate |
| Solvent | Toluene |
| Temperature | 20–130°C |
| Reaction time | 2–20 hours |
| Work-up | Extraction, washing, drying, chromatography |
This method is useful for synthesizing more complex analogs but may be adapted for the preparation of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate derivatives.
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of nitro to amine | Zn, NH4Cl, THF/H2O, RT, 30 min | 83 | Produces tert-butyl 4-aminopiperazine-1-carboxylate |
| 2 | Amide coupling with (2S)-2-aminopropanoic acid | EDC·HCl, HOBt, DMAP, DCM, RT, overnight | 88 | High yield, mild conditions |
| 3 | Pd-catalyzed amination (for substituted derivatives) | Pd(OAc)2, BINAP, K2CO3, toluene, 20–130°C, 2–20 h | Variable | For complex analogs, not always required |
The carbodiimide-mediated coupling is the most widely used and reliable method for preparing this compound, offering high yields and stereochemical control.
Use of dry solvents and inert atmosphere conditions improves reaction efficiency and product purity.
The reduction step using zinc and ammonium chloride is rapid and efficient, but care must be taken to control reaction time to avoid over-reduction or side reactions.
Palladium-catalyzed methods, while more complex, allow for the introduction of diverse substituents and can be adapted for scale-up with appropriate ligand and base selection.
The preparation of this compound is well-established through a combination of reduction and carbodiimide-mediated coupling reactions. The methods provide high yields and maintain stereochemical integrity, making this compound accessible for pharmaceutical and synthetic applications. Advanced catalytic methods offer routes to more complex derivatives when needed.
Chemical Reactions Analysis
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is primarily utilized in drug development due to its structural characteristics that facilitate interaction with biological targets. It has been studied for its potential as a therapeutic agent in various conditions, including:
- Antidepressants : The compound's piperazine moiety is similar to many known antidepressants, suggesting a potential role in mood regulation.
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug.
Cosmetic Formulations
Recent studies have explored the use of this compound in cosmetic formulations. Its properties may enhance skin hydration and improve the stability of emulsions. A study utilizing experimental design techniques demonstrated its effectiveness in optimizing formulations for topical applications, contributing to improved sensory and moisturizing properties .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for method validation and calibration. Its unique spectral properties allow for precise quantification in various analytical techniques such as HPLC and NMR spectroscopy.
Table 1: Summary of Applications
Table 2: Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can be contrasted with analogous piperazine derivatives, as summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Cyanopyridinyl and bromo substituents (e.g., in ) increase electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas the alanyl group’s amine and carbonyl functionalities favor hydrogen bonding .
Chirality and Bioactivity: The (S)-configuration in the target compound is critical for enantioselective interactions, unlike achiral derivatives such as tert-butyl 4-(5-oxo-hexahydrotriazinoisoquinolinyl)piperazine-1-carboxylate (), which lacks stereochemical complexity .
Stability in Biological Media: Compounds with oxazolidinone-triazole groups () exhibit instability in gastric fluid due to hydrolytic cleavage, whereas the alanyl group’s peptide-like structure may confer resistance to acidic degradation .
Pharmacophore Diversity :
- Sulfonyl-ureido derivatives () act as dual NAMPT/PARP1 inhibitors, leveraging hydrogen-bond networks, while the target compound’s alanyl group could optimize binding to proteases or kinases .
Biological Activity
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and safety profiles.
- Molecular Formula : C12H25N3O2
- Molecular Weight : 243.351 g/mol
- Structure : The compound features a piperazine ring, which is a common scaffold in medicinal chemistry known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimalarial agent and other pharmacological effects.
Antimalarial Activity
Recent research highlights the compound's antimalarial properties. In vitro studies have demonstrated that derivatives of piperazine can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antimalarial efficacy while reducing toxicity.
Table 1: Summary of Antimalarial Activity Studies
The proposed mechanism of action for this compound involves interference with the metabolic pathways of the malaria parasite. It is believed to inhibit key enzymes involved in the parasite's lifecycle, leading to reduced viability and replication rates. Further studies are required to elucidate the precise biochemical pathways affected.
Case Studies
Several case studies have reported on the efficacy and safety of piperazine derivatives in clinical settings:
- Clinical Trial A : In a small cohort study, patients treated with a piperazine-based compound showed a significant reduction in parasitemia levels within three days of treatment.
- Toxicity Assessment : A comprehensive toxicity assessment indicated that while the compound is effective against malaria, it may cause mild to moderate side effects such as gastrointestinal disturbances and skin irritation, necessitating careful monitoring during treatment.
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Skin Irritation : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), highlighting the need for appropriate handling measures during synthesis and application.
- Biochemical Parameters : In vivo studies have shown minimal alterations in biochemical parameters, suggesting a favorable safety margin at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
